molecular formula C8H13ClN2O B2539184 3-Isoxazol-5-ylpiperidine hydrochloride CAS No. 1367953-16-9

3-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B2539184
CAS No.: 1367953-16-9
M. Wt: 188.66
InChI Key: SZANEXWCYNZDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It belongs to the class of compounds known as isoxazoles, which are heterocyclic compounds containing an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring attached to a piperidine ring . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These reactions are universal and popular with synthetic chemists .

Scientific Research Applications

Synthesis Methods

3-Isoxazolols, a category to which 3-Isoxazol-5-ylpiperidine hydrochloride belongs, are often synthesized from beta-keto esters and hydroxylamine, typically resulting in a major byproduct, the corresponding 5-isoxazolone. However, a novel route involving N, O-diBoc-protected beta-keto hydroxamic acids was found to synthesize 5-substituted 3-isoxazolols without forming any byproducts. This method involves converting carboxylic acid derivatives into acyl Meldrum's acids, leading to the N, O-diBoc-protected beta-keto hydroxamic acids, which are then cyclized to 5-substituted 3-isoxazolols (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Biological and Pharmacological Applications

Isoxazole derivatives, including this compound, are prominent in biological and pharmacological research due to their diverse bioactivities. For instance:

  • Anticancer Properties :

    • Some isoxazoline derivatives linked via piperazine to benzoisothiazoles have shown potent cytotoxic and antineoplastic activities in mammalian cancer cells, positioning them as a new class of isoxazolines with significant potential as apoptotic agents (Byrappa et al., 2017).
    • Similarly, various substituted isoxazolines have been synthesized, exhibiting significant anticancer activity, with some compounds outperforming the reference drug doxorubicin in inhibiting lung cancer A549 cells. Furthermore, these compounds were studied for their electrochemical behavior and antioxidant properties, indicating their potential in drug development (Badiger, Khatavi, & Kamanna, 2022).
  • Antimicrobial Activity :

    • The synthesis of 3-methyl-4 H-isoxazol-5-one and its coupling with diazotized substituted amine resulted in a series of isoxazol-5-one azo dyes. These compounds were found to be active against the gram-positive bacterium Staphylococcus aureus, with some showing antifungal activity close to the standard greseofulvin (Banpurkar, Wazalwar, & Perdih, 2018).
  • Regioselective Synthesis :

    • Eco-friendly and regioselective synthesis methods have been developed for 3-(isoxazol-5)-yl) indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water. The process highlights the advantages of being eco-friendly, efficient, and offering operational simplicity, further emphasizing the versatility of isoxazol derivatives (Jia et al., 2021).

Future Directions

Isoxazoles, including 3-Isoxazol-5-ylpiperidine hydrochloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge are areas of ongoing research .

Properties

IUPAC Name

5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANEXWCYNZDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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